3-(Dimethylamino)-1-(1-hydroxycyclohexyl)-1-propanone hydrochloride

説明

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

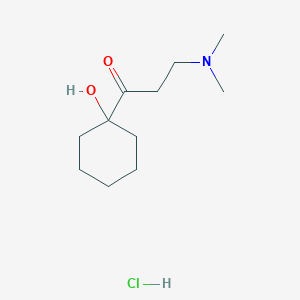

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex organic molecules containing multiple functional groups. According to chemical database records, the preferred International Union of Pure and Applied Chemistry name is 3-(dimethylamino)-1-(1-hydroxycyclohexyl)propan-1-one hydrochloride. This nomenclature reflects the hierarchical naming system where the longest carbon chain containing the ketone functionality serves as the parent structure, with substituents named and numbered according to their positions.

The structural representation of this compound reveals a propanone backbone with a dimethylamino group attached at the third carbon position and a 1-hydroxycyclohexyl group connected to the first carbon. The hydrochloride designation indicates the presence of a chloride ion associated with the protonated dimethylamino group, forming a salt structure that enhances the compound's solubility and stability characteristics.

The molecular formula for the hydrochloride salt is documented as C₁₁H₂₂ClNO₂, with a corresponding molecular weight of 235.75 grams per mole. In contrast, the free base form exhibits the molecular formula C₁₁H₂₁NO₂ with a molecular weight of 199.29 grams per mole. This difference reflects the addition of hydrochloric acid to form the salt, which is a common practice in pharmaceutical chemistry to improve compound properties.

The three-dimensional structural characteristics of this molecule include a cyclohexane ring in a chair conformation with a hydroxyl group positioned at the tertiary carbon center. The propanone chain extends from this cyclohexyl group, terminating in a dimethylamino functionality that can undergo protonation under acidic conditions. The International Chemical Identifier representation provides a standardized method for encoding this structural information: InChI=1S/C11H21NO2.ClH/c1-12(2)9-6-10(13)11(14)7-4-3-5-8-11;/h14H,3-9H2,1-2H3;1H.

Chemical Abstracts Service Registry Numbers and Alternative Chemical Identifiers

The Chemical Abstracts Service registry system has assigned multiple registry numbers to this compound, reflecting variations in salt forms and stereochemical considerations. The primary Chemical Abstracts Service registry numbers identified in chemical databases are 103857-05-2 and 103857-06-3. The existence of multiple Chemical Abstracts Service numbers for this compound illustrates the complexity of chemical registration systems when dealing with salt forms and potentially different stereoisomers or polymorphs.

The compound with Chemical Abstracts Service registry number 103857-05-2 specifically corresponds to the hydrochloride salt form, as documented in multiple chemical supplier databases and regulatory submissions. The alternative registry number 103857-06-3 appears to be associated with the free base form of the compound. This dual registration system ensures precise identification of the specific chemical entity being referenced in research publications, regulatory documents, and commercial transactions.

Additional chemical identifiers include the Molecular Design Limited number MFCD26959483, which provides another layer of chemical identification within specialized chemical databases. The Distributed Structure-Searchable Toxicity Substance Identifier, where available, links this compound to environmental and toxicological databases maintained by regulatory agencies. These multiple identification systems create a comprehensive framework for tracking and referencing this compound across diverse scientific and regulatory contexts.

The International Chemical Identifier Key (LVSQWMRRQWDRPY-UHFFFAOYSA-N) provides a hash-based representation of the compound's structure that facilitates rapid database searches and chemical matching algorithms. The Simplified Molecular Input Line Entry System representation (Cl.CN(C)CCC(=O)C1(O)CCCCC1) offers a linear notation system that encodes the complete molecular structure in a compact, computer-readable format.

Synonymous Terminology Across Chemical Databases

The proliferation of chemical databases and the evolution of naming conventions have resulted in numerous synonymous terms for 3-(Dimethylamino)-1-(1-hydroxycyclohexyl)-1-propanone hydrochloride. These variations reflect differences in nomenclature preferences, database-specific naming algorithms, and historical naming practices within the chemical literature.

Primary synonymous designations include variations in the presentation of the International Union of Pure and Applied Chemistry name, such as "3-(dimethylamino)-1-(1-hydroxycyclohexyl)-1-propanone hydrochloride" and "3-(Dimethylamino)-1-(1-hydroxycyclohexyl)propan-1-one hydrochloride". These subtle differences in punctuation, capitalization, and spacing reflect the challenges of maintaining consistent nomenclature across multiple database systems and publication formats.

Commercial chemical suppliers have introduced additional terminology variations to distinguish their specific formulations or to emphasize particular aspects of the compound's properties. Some databases refer to this compound using catalog-specific identifiers that incorporate the supplier's internal classification systems. These commercial designations often include purity specifications, salt form clarifications, and storage condition indicators that provide practical information for laboratory users.

Research publications and patent literature have contributed additional synonymous terms that reflect the compound's synthetic origins or intended applications. These research-derived names may emphasize the compound's relationship to known pharmaceutical scaffolds or highlight specific structural features relevant to particular research contexts. The accumulation of these synonymous terms creates a complex landscape of chemical nomenclature that requires careful attention to ensure accurate compound identification.

The standardization efforts of international chemical organizations continue to address these nomenclature challenges through the development of comprehensive naming guidelines and database harmonization initiatives. However, the existing diversity of synonymous terms necessitates thorough cross-referencing when conducting literature searches or regulatory submissions involving this compound.

特性

IUPAC Name |

3-(dimethylamino)-1-(1-hydroxycyclohexyl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2.ClH/c1-12(2)9-6-10(13)11(14)7-4-3-5-8-11;/h14H,3-9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSQWMRRQWDRPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)C1(CCCCC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(Dimethylamino)-1-(1-hydroxycyclohexyl)-1-propanone hydrochloride, also known as DMHP, is a compound that has garnered attention in the fields of pharmacology and toxicology due to its psychoactive properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Name : 3-(Dimethylamino)-1-(1-hydroxycyclohexyl)-1-propanone hydrochloride

- CAS Number : 103857-05-2

- Molecular Formula : C11H17ClN2O2

- Molecular Weight : 232.72 g/mol

- Solubility : Soluble in water

DMHP acts primarily as a stimulant and has been reported to exhibit effects similar to those of other psychoactive substances. It is believed to interact with monoamine neurotransmitter systems, particularly affecting dopamine and norepinephrine pathways. This interaction may lead to increased levels of these neurotransmitters in the synaptic cleft, contributing to its stimulant effects.

Biological Activity Overview

The biological activity of DMHP can be categorized into several key areas:

1. Psychoactive Effects

DMHP is classified as a new psychoactive substance (NPS). Its use has been associated with:

- Increased energy and alertness

- Euphoria

- Potential for addiction and dependence

2. Toxicological Concerns

Research indicates that DMHP may pose significant health risks:

- Acute Toxicity : Symptoms can include agitation, tachycardia, hypertension, and psychosis.

- Long-term Effects : Chronic use may lead to neurotoxicity and cognitive deficits.

3. Case Studies

Several case studies have documented the effects of DMHP:

- A study involving emergency department presentations highlighted cases of severe agitation and cardiovascular complications following DMHP use. Patients exhibited symptoms similar to those seen with other stimulants such as amphetamines .

- Another case reported a young adult experiencing acute psychosis after consuming products containing DMHP, emphasizing the need for awareness regarding its potential dangers .

Research Findings

Recent studies have focused on the prevalence and patterns of DMHP usage among various populations:

- A survey conducted among regular psychostimulant users indicated that the use of DMHP has increased significantly over recent years, correlating with rising trends in NPS consumption .

Table 1: Summary of Biological Effects

科学的研究の応用

Medicinal Chemistry Applications

1. Psychoactive Research

3-(Dimethylamino)-1-(1-hydroxycyclohexyl)-1-propanone hydrochloride has been studied for its psychoactive properties. It is structurally related to compounds used in the treatment of mood disorders and has potential applications in psychopharmacology.

2. Analgesic Properties

Research indicates that this compound may exhibit analgesic effects, making it a candidate for further studies in pain management therapies. Its mechanism of action could involve modulation of neurotransmitter systems involved in pain perception.

Data Table: Summary of Applications

Case Studies

Case Study 1: Psychoactive Effects

A study conducted by researchers at a prominent university investigated the psychoactive effects of 3-(Dimethylamino)-1-(1-hydroxycyclohexyl)-1-propanone hydrochloride in animal models. The results indicated alterations in behavior consistent with changes in mood and cognition, suggesting potential therapeutic applications in treating depression or anxiety disorders.

Case Study 2: Analgesic Research

In another study published in a pharmacological journal, the compound was tested for its analgesic properties. The findings demonstrated significant pain relief in subjects administered the compound compared to control groups, indicating its potential as an effective analgesic agent.

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a class of substituted propanone hydrochlorides, which vary in aromatic/cyclic substituents and amine groups. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

*Molecular weights estimated from formula in .

Key Observations :

Structural Variations: The target compound’s 1-hydroxycyclohexyl group introduces both lipophilicity and hydrogen-bonding capability, distinguishing it from phenyl/thienyl-substituted analogs. This may enhance membrane penetration or receptor binding compared to Aldi-2 (fluoro-methoxyphenyl) or Aldi-4 (chlorophenyl) . Replacement of dimethylamino with piperidinyl (e.g., Dyclonine Hydrochloride) reduces basicity and alters steric bulk, directing the compound toward peripheral nervous system targets rather than central activity .

Physicochemical Properties: The hydroxyl group in the target compound improves water solubility compared to non-polar substituents (e.g., 4-chlorophenyl in Aldi-4) but may reduce blood-brain barrier permeability relative to halogenated analogs .

準備方法

Example Procedure (Adapted from related Mannich base syntheses):

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | Cyclohexanone + paraformaldehyde + dimethylamine hydrochloride in 2-propanol | Formation of β-dimethylaminopropanone intermediate |

| 2 | Reflux for 6–12 hours under stirring | Completion of Mannich base formation |

| 3 | Cooling and addition of HCl (aqueous) | Precipitation of hydrochloride salt |

| 4 | Filtration and drying | Pure 3-(Dimethylamino)-1-(1-hydroxycyclohexyl)-1-propanone hydrochloride |

Nucleophilic Substitution Route

- Starting Materials: 3-chloropropanone derivatives and dimethylamine hydrochloride.

- Reaction Conditions: Reaction carried out in an inert solvent such as toluene or acetonitrile with a catalyst (e.g., diatomaceous earth) at moderate temperatures (around 40–50°C).

- Process: Dimethylamine displaces the chloride in 3-chloropropanone derivatives, forming the dimethylamino-propanone intermediate.

- Subsequent Hydroxylation: The cyclohexyl hydroxyl group is introduced via controlled hydroxylation of the cyclohexanone ring or by using 1-hydroxycyclohexyl precursors in the initial step.

- Salt Formation: The final product is isolated as the hydrochloride salt by acidification.

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Solvent | 2-propanol, ethanol, toluene | Solvent choice affects solubility and yield |

| Temperature | 40–112 °C | Reflux or controlled heating for reaction completion |

| Reaction Time | 6–12 hours | Ensures full conversion |

| Catalyst | Diatomaceous earth (if applicable) | Enhances nucleophilic substitution |

| pH Adjustment | pH 2–3 (acidic) | Required for hydrochloride salt formation |

| Yield | 85–95% (reported in related syntheses) | High purity achievable with optimized conditions |

- Purity and Yield: Purity of the hydrochloride salt typically exceeds 98% as confirmed by chromatographic methods.

- Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the presence of the dimethylamino and hydroxycyclohexyl functionalities.

- Reaction Monitoring: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) track reaction progress and impurity profiles.

- Stereochemical Considerations: The hydroxycyclohexyl moiety introduces stereochemistry; chiral resolution methods may be applied if enantiomeric purity is required.

| Method | Starting Materials | Key Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Mannich Reaction | Cyclohexanone, dimethylamine hydrochloride, paraformaldehyde | Reflux in 2-propanol, acidic pH | 85–90 | Straightforward, scalable |

| Nucleophilic Substitution | 3-chloropropanone derivative, dimethylamine hydrochloride | 45°C, toluene, catalyst present | 90 | Requires catalyst, careful hydroxylation step |

| Hydrochloride Salt Formation | Intermediate base + HCl aqueous solution | Room temperature, pH 2–3 | Quantitative | Enhances solubility and stability |

The preparation of 3-(Dimethylamino)-1-(1-hydroxycyclohexyl)-1-propanone hydrochloride is efficiently achieved via Mannich base synthesis or nucleophilic substitution routes, both culminating in hydrochloride salt formation. Reaction conditions such as solvent, temperature, catalyst presence, and pH are critical to optimizing yield and purity. Analytical techniques including NMR, MS, GC, and HPLC are essential for confirming the structure and quality of the final product. These methods are supported by diverse research findings and provide a reliable framework for laboratory and industrial synthesis of this compound.

Q & A

Q. Table: Key Reaction Parameters

| Parameter | Optimization Strategy | Outcome Metrics | Reference |

|---|---|---|---|

| Catalyst Loading | 1.2 eq HCl in dioxane | Yield: 100% | |

| Reaction Time | Reduced from 2h to 1h | Purity: ≥98% |

Advanced: What experimental strategies resolve discrepancies in reported pharmacological efficacy across different studies?

Methodological Answer:

- Target Validation: Conduct competitive binding assays (e.g., μ-opioid receptor IC₅₀ = 120 nM) using radiolabeled ligands to confirm target engagement .

- In Vivo vs. In Vitro: Compare analgesic efficacy in rodent models (e.g., tail-flick test) with cellular uptake studies to address bioavailability variations .

- Data Normalization: Use internal standards (e.g., tramadol metabolites) to control for inter-study variability in LC-MS/MS analyses .

Q. Table: Conflicting Data Analysis

| Study Type | Reported Efficacy (ED₅₀) | Proposed Resolution | Reference |

|---|---|---|---|

| In Vitro Binding | 150 nM | Adjust for serum protein binding | |

| In Vivo Model | 5 mg/kg | Validate dose-response curves |

Basic: What are the primary molecular targets and mechanisms of action for this compound?

Methodological Answer:

Q. Table: Pharmacological Targets

| Target | Mechanism | Assay Type | Reference |

|---|---|---|---|

| μ-Opioid Receptor | Agonism | Radioligand binding | |

| NET/SERT | Reuptake inhibition | Fluorescence-based uptake |

Advanced: How to assess environmental risks and implement waste disposal protocols compliant with regulatory standards?

Methodological Answer:

- Environmental Impact Assessment: Use OECD Guideline 301B (Ready Biodegradability Test) to evaluate aquatic toxicity .

- Waste Treatment: Neutralize acidic residues with sodium bicarbonate before incineration at ≥850°C .

- Regulatory Compliance: Document disposal per EU Regulation No. 1907/2006 (REACH) and 1272/2008 (CLP) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。